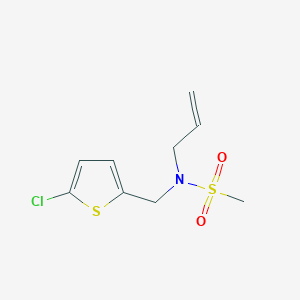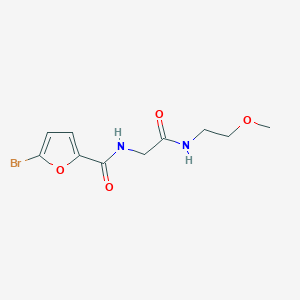![molecular formula C14H18F2OSi B14891147 [3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891147.png)
[3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: is an organosilicon compound characterized by the presence of a difluorophenyl group and a trimethylsilyl group
Preparation Methods
The synthesis of [3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane can be achieved through several routes. One common method involves the Williamson ether synthesis , where an alkoxide ion reacts with a primary alkyl halide via an S_N2 reaction . This method is widely used in both laboratory and industrial settings due to its simplicity and efficiency.
Chemical Reactions Analysis
[3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be utilized in the development of new biochemical assays and probes.
Industry: It is used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of [3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its interaction with specific molecular targets. The compound can form stable complexes with various substrates, influencing their reactivity and stability. This interaction is often mediated by the difluorophenyl and trimethylsilyl groups, which can participate in various chemical pathways .
Comparison with Similar Compounds
[3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: can be compared with similar compounds such as:
3-(3,5-Difluorophenyl)propionic acid: This compound shares the difluorophenyl group but differs in its functional groups and overall structure.
3-(4-Bromophenyl)propionic acid: Similar in structure but contains a bromine atom instead of fluorine, leading to different reactivity and applications.
3-(4-Methoxyphenyl)propionic acid:
These comparisons highlight the unique aspects of This compound , particularly its reactivity and versatility in various applications.
Properties
Molecular Formula |
C14H18F2OSi |
|---|---|
Molecular Weight |
268.37 g/mol |
IUPAC Name |
[4-(3,5-difluorophenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C14H18F2OSi/c1-14(2,17-18(3,4)5)7-6-11-8-12(15)10-13(16)9-11/h8-10H,1-5H3 |
InChI Key |
NDLHBUQEQAEEKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC(=C1)F)F)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)-4-(2-hydroxyethoxy)butanoate](/img/structure/B14891066.png)
![3-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891072.png)
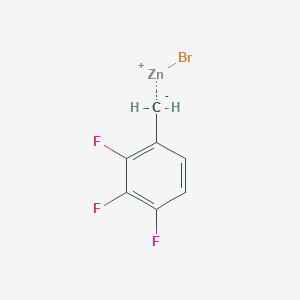
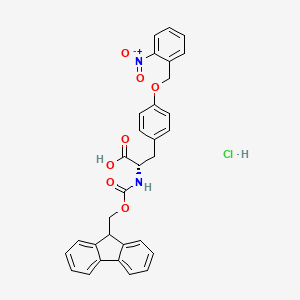
![(3E)-3-[(2R,3R)-3-methyl-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-ylidene]pyrrolidine-2,4-dione](/img/structure/B14891102.png)
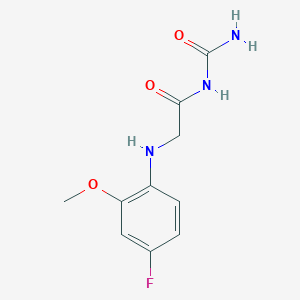
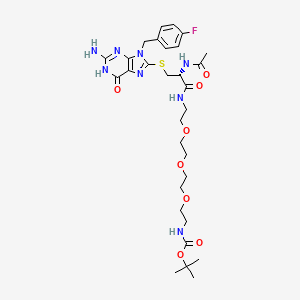
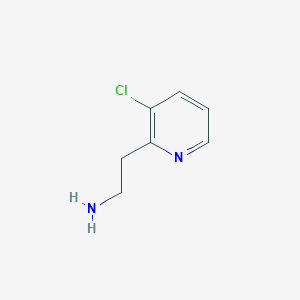
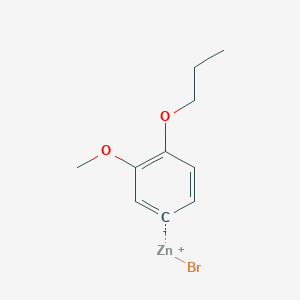

![2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide](/img/structure/B14891129.png)
![Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14891130.png)
